(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Description
(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a thiadiazole moiety, and a pyrrolopyrimidine group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-10-4-6-24(16(25)21-15-22-20-9-26-15)7-12(10)23(2)14-11-3-5-17-13(11)18-8-19-14/h3,5,8-10,12H,4,6-7H2,1-2H3,(H,17,18,19)(H,21,22,25)/t10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVTMZYPQOWPS-PWSUYJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the thiadiazole group, and the attachment of the pyrrolopyrimidine moiety. The synthetic route typically starts with the preparation of the piperidine ring through a cyclization reaction. The thiadiazole group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrrolopyrimidine group through a coupling reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The pyrrolopyrimidine group can be introduced through coupling reactions using reagents like palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving piperidine, thiadiazole, and pyrrolopyrimidine groups.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds include those with piperidine, thiadiazole, or pyrrolopyrimidine groups. Examples include:
Piperidine derivatives: Compounds like piperidine-4-carboxamide.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole.
Pyrrolopyrimidine derivatives: Compounds like 4-amino-7H-pyrrolo[2,3-d]pyrimidine.
What sets (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide apart is its combination of these three functional groups, which may confer unique properties and applications.
Biological Activity
The compound (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a novel small molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly within the realm of kinase inhibition. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 504.49 g/mol. The compound features a piperidine ring, a pyrrolopyrimidine moiety, and a thiadiazole group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O8 |
| Molecular Weight | 504.49 g/mol |
| CAS Number | 540737-29-9 |
| Purity | >95% (HPLC) |
The compound is primarily studied for its ability to inhibit Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound may reduce inflammation and modulate immune responses.
Inhibition Profile
Preliminary studies indicate that the compound exhibits selective inhibition against JAK1 and JAK3. The IC50 values for JAK1 and JAK3 were reported to be in the low nanomolar range, suggesting potent activity:
| Kinase | IC50 (nM) |
|---|---|
| JAK1 | 2.8 |
| JAK3 | 3.3 |
Preclinical Studies
In vitro studies have demonstrated that this compound effectively reduces cytokine-induced signaling in various cell lines. For instance, it significantly inhibited IL-6-induced STAT3 phosphorylation in human T cells.
Case Study: Efficacy in Rheumatoid Arthritis Models
In a murine model of rheumatoid arthritis, administration of the compound resulted in:
- Reduction of inflammatory markers : Serum levels of TNF-alpha and IL-6 were significantly decreased.
- Improvement in clinical scores : Mice treated with the compound showed reduced swelling and joint destruction compared to controls.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a half-life of approximately 1 hour when administered orally. The peak plasma concentration (Cmax) was achieved within 30 minutes post-administration.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | ~1 hour |
| Cmax | 36.0 μM |
| Tmax | 30 minutes |
Safety Profile
Toxicological assessments indicate that the compound has a manageable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
